molecular formula C25H27N3O3S B2683517 (4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide CAS No. 681801-56-9

(4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide

Cat. No.: B2683517
CAS No.: 681801-56-9
M. Wt: 449.57
InChI Key: VSSZMIJJJHZQHJ-UHFFFAOYSA-N
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Description

(4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide (CAS: 80490-84-2) is a piperazine-based sulfonamide derivative with a molecular formula of C25H27N3O3S and a molar mass of 449.57 g/mol . Its structure features a diphenylmethyl-substituted piperazine core linked to a 4-methylphenylsulfonylformamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active sulfonamides and piperazine derivatives, which are known for their antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-benzhydryl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-20-12-14-23(15-13-20)32(30,31)26-25(29)28-18-16-27(17-19-28)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSZMIJJJHZQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide , often referred to in the literature as a piperazine derivative, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C24_{24}H26_{26}N2_2O2_2S
  • Molecular Weight : 410.6 g/mol
  • IUPAC Name : N-((4-methylphenyl)sulfonyl)-4-(diphenylmethyl)piperazine-1-carboxamide

This structure includes a piperazine ring substituted with a diphenylmethyl group and a sulfonamide moiety, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar piperazine structures exhibit significant antibacterial properties. For example, derivatives of piperazine have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus . The antibacterial activity is often attributed to the sulfonamide group, which inhibits bacterial growth by interfering with folic acid synthesis.

Table 1: Antibacterial Activity of Piperazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CEscherichia coli64 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that piperazine derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease, which are vital in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 Value (µM)
Compound AAcetylcholinesterase0.5
Compound BUrease1.2

Case Studies

  • Study on Antibacterial Effects :
    A study synthesized several piperazine derivatives and assessed their antibacterial activities against five strains of bacteria. The results indicated that compounds containing the sulfonamide group exhibited stronger antibacterial effects compared to those without it .
  • Enzyme Inhibition Research :
    Another study focused on the enzyme inhibition characteristics of synthesized piperazine derivatives. The findings revealed that certain compounds demonstrated potent inhibition of AChE, suggesting potential applications in neuropharmacology .
  • Pharmacological Profiling :
    A comprehensive pharmacological profiling of various piperazine derivatives highlighted their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .

Comparison with Similar Compounds

Key Observations:

Piperazine Modifications : The target compound differs from analogues like F2-7h by replacing the oxopiperazine and fluorophenyl groups with a diphenylmethylpiperazine core, which may enhance lipophilicity and CNS penetration .

Bioisosteric Replacements : The trifluoromethyl group in 667887-29-8 contrasts with the 4-methylphenyl group in the target compound, affecting electronic properties and target affinity.

Key Observations:

Crystallographic and Physicochemical Insights

  • N-(4-Hydroxyphenyl)benzenesulfonamide shows intermolecular N–H⋯O and O–H⋯O bonds, suggesting that the target compound’s 4-methylphenyl group may reduce polarity compared to hydroxylated analogues.

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